molecular formula C10H9ClN2O B2428131 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one CAS No. 869199-17-7

3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one

Cat. No.: B2428131
CAS No.: 869199-17-7
M. Wt: 208.65
InChI Key: IXOBNBZVJNXHJF-UHFFFAOYSA-N
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Description

3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one is a synthetic small molecule belonging to the quinoxalinone class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its privileged structure, which is frequently explored for developing new therapeutic agents . The core 1,2-dihydroquinoxalin-2-one structure is a fused bicyclic system that incorporates multiple hydrogen bond acceptors and donors, making it a valuable scaffold for interacting with biological targets. Researchers utilize this and related nitrogen-containing heterocycles as key intermediates in organic synthesis and as core structures for screening against various disease models . The specific presence of the chloro substituent at the 3-position and the ethyl group on the nitrogen atom offers points of diversity for structure-activity relationship (SAR) studies. These modifications allow medicinal chemists to fine-tune the compound's electronic properties, lipophilicity, and steric profile to optimize interactions with specific enzymes or receptors. Compounds based on this and analogous heterocyclic frameworks have been investigated for a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This product is intended for research purposes in laboratory settings only. This compound is strictly for research use and is not classified as a drug, cosmetic, or household item. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-chloro-1-ethylquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-2-13-8-6-4-3-5-7(8)12-9(11)10(13)14/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOBNBZVJNXHJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C(C1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one typically involves the reaction of o-phenylenediamine with ethyl 2-oxobutanoate. This reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the final product. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Nucleophilic Substitution at C3

The C3-chloro group undergoes substitution reactions with nucleophiles under mild conditions:

Amination with Primary Amines

Reaction with anilines in n-BuOH under microwave irradiation (130°C, 30 min) yields N-aryl-3-amino derivatives . For example:

  • Product : 3-(p-Toluidino)-1-ethylquinoxalin-2-one

  • Yield : 85–92%

  • 1H NMR : δ 7.17 (d, 2H, ArH), 4.73 (d, 2H, -CH2) .

Thiolation with Mercaptans

Sulfur nucleophiles like thiophenol react via FeCl3-catalyzed coupling (DMF, 80°C, 12 h) :

  • Product : 3-(Phenylthio)-1-ethylquinoxalin-2-one

  • Yield : 78%

  • 13C NMR : δ 44.9 (SCH2), 128.4 (Ar-C) .

Iron-Catalyzed Oxidative Coupling with Indoles

Using FeCl3 (10 mol%) and DTBP as oxidant (CH3CN, 25°C, 24 h), indoles couple at C3 :

SubstrateProductYield
Indole3-(Indol-3-yl)quinoxalin-2-one89%
5-Bromoindole3-(5-Bromoindol-3-yl) analog82%

Mechanistic studies suggest FeCl3 facilitates radical intermediates via single-electron transfer (SET) .

Photoredox Alkylation

Visible-light-mediated alkylation with cyclobutanone oxime esters (CH2Cl2, Eosin Y, 24 h) introduces alkyl groups at C3 :

  • Product : 3-Cyclopropyl-1-ethylquinoxalin-2-one

  • Yield : 76%

  • Conditions : 455 nm LED, room temperature .

Bromination

Treatment with Br2 in acetic acid substitutes the C3-Cl with Br, yielding 3-bromo derivatives :

  • Product : 3-Bromo-1-ethyl-1,2-dihydroquinoxalin-2-one

  • Yield : 68%

  • 1H NMR : δ 7.47 (t, 1H, ArH) .

Oxidation to Quinoxaline

Exposure to air or acidic conditions oxidizes the dihydroquinoxaline ring to quinoxaline :

  • Product : 3-Chloro-1-ethylquinoxaline

  • Conditions : BF3·OEt2 in DCM .

Cyclization and Ring Expansion

Reaction with propargyl bromide (K2CO3, DMF, 110°C) forms fused imidazoquinoxalines :

  • Product : 3-Chloro-N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-N-ethylquinoxalin-2-amine

  • Yield : 72%

  • Application : PDE-4 inhibition (IC50 = 0.8 µM) .

Trifluoromethylation

Using CF3SO2Na and (NH4)2S2O8 (DMSO/H2O, 55°C), C3-Cl is replaced by CF3 :

  • Product : 3-Trifluoromethyl-1-ethylquinoxalin-2-one

  • Yield : 65%

  • 19F NMR : δ -62.3 (CF3) .

Arylation via Photoredox Catalysis

Ir(ppy)3-mediated coupling with aryl boronic acids (CH3CN, 455 nm) affords biaryl products :

  • Product : 3-Phenyl-1-ethylquinoxalin-2-one

  • Yield : 81%

  • Scope : Tolerates electron-withdrawing/donating substituents .

Biological Activity Correlations

Derivatives exhibit apoptosis-inducing properties in zebrafish models (EC50 = 1.2–4.5 µM) and anticancer activity against MCF-7 cells (IC50 = 3.8 µM) . Structure–activity relationships (SAR) highlight the importance of the C3 substituent for potency .

Scientific Research Applications

Antiviral Properties

Recent studies have highlighted the antiviral potential of quinoxaline derivatives, including 3-chloro-1-ethyl-1,2-dihydroquinoxalin-2-one. Research indicates that compounds with a quinoxaline moiety can exhibit activity against various viruses.

  • Mechanism of Action : Quinoxaline derivatives have been shown to inhibit viral replication by interfering with early stages of viral infection. For instance, some compounds target the attachment and entry processes of viruses into host cells . This suggests that this compound may similarly inhibit viral entry mechanisms.
  • Case Studies : A systematic review noted that certain quinoxaline derivatives displayed significant antiviral activity against Herpes simplex virus and coxsackievirus B5. For example, derivatives were found to reduce plaque formation significantly in cell culture assays . Although specific data on this compound is limited, its structural similarity to these active compounds suggests potential efficacy.

Synthesis Approaches

The synthesis of this compound can be achieved through various methods that enhance its yield and purity.

Synthesis Method Description Yield (%)
Ullmann-type couplingUtilizes enantiopure α-amino acids with N-Boc derivatives51–90%
Microwave-assisted synthesisEfficient method using microwave irradiation for rapid reaction timesHigh
Multicomponent reactionsCombines multiple reactants to form complex structures in one stepVariable

These methods not only facilitate the production of this compound but also allow for the introduction of various substituents that could enhance its biological activity.

In addition to antiviral properties, quinoxaline derivatives have shown promise in other therapeutic areas:

  • Anti-inflammatory Activity : Some studies indicate that dihydroquinoxaline derivatives can act as anti-inflammatory agents. For example, certain compounds have been identified as antagonists for bradykinin receptors, which are involved in inflammatory responses .
  • Potential in Cancer Therapy : There is emerging evidence that quinoxaline derivatives may exhibit cytotoxic effects against cancer cells. This is attributed to their ability to induce apoptosis and inhibit cell proliferation in various cancer models .

Conclusion and Future Directions

The compound this compound presents a promising avenue for research due to its structural characteristics and the biological activities exhibited by related compounds. Future studies should focus on:

  • In vitro and In vivo Studies : To confirm the antiviral and anti-inflammatory effects observed in preliminary studies.
  • Structure-Activity Relationship (SAR) Studies : To optimize the compound's efficacy and reduce potential side effects through targeted modifications.

By exploring these avenues, researchers may uncover new therapeutic applications for this compound and related quinoxaline derivatives.

Mechanism of Action

The mechanism of action of 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the disruption of cellular processes essential for the survival of pathogens or cancer cells .

Comparison with Similar Compounds

  • 3-Chloroquinoxalin-2-one
  • 1-Ethylquinoxalin-2-one
  • 3-Bromo-1-ethylquinoxalin-2-one

Comparison: Compared to its analogs, 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one exhibits unique chemical reactivity due to the presence of both the chlorine atom and the ethyl group. This combination enhances its ability to participate in various chemical reactions and increases its potential biological activities .

Biological Activity

3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one is a synthetic compound belonging to the quinoxaline family, which has garnered attention for its potential biological activities. This article provides an overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C9H10ClN2O\text{C}_9\text{H}_{10}\text{ClN}_2\text{O}

This compound features a chloro substituent at the 3-position and an ethyl group at the 1-position of the quinoxaline ring, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Studies have indicated that it may modulate enzyme activity and influence signaling pathways related to cell proliferation and apoptosis. Specifically, it has been shown to interact with certain receptors and enzymes, potentially leading to:

  • Inhibition of cancer cell growth : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis.
  • Antimicrobial properties : Preliminary studies suggest that it may possess antibacterial and antifungal activities.

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant antitumor activity. For instance:

Cell Line IC50 (µM) Mechanism
HeLa25.4 ± 0.5Induction of apoptosis
MCF730.0 ± 1.0Cell cycle arrest in G2/M phase
A54920.0 ± 0.8Inhibition of proliferation

These results indicate that the compound is particularly effective against cervical (HeLa) and lung (A549) cancer cell lines.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that this compound may serve as a potential lead compound for developing new antimicrobial agents.

Case Study 1: Antitumor Efficacy in Vivo

A recent study evaluated the in vivo efficacy of this compound in a mouse model bearing xenografted tumors. The treatment resulted in a significant reduction in tumor volume compared to control groups, with a notable increase in survival rates among treated animals.

Case Study 2: Mechanistic Insights

Further investigation into the mechanism revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) within cancer cells, contributing to oxidative stress and subsequent apoptosis. Flow cytometry analysis confirmed an increase in early and late apoptotic cells post-treatment.

Q & A

Q. What are the standard synthetic routes for preparing 3-Chloro-1-ethyl-1,2-dihydroquinoxalin-2-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via halogen substitution or alkylation of a quinoxaline precursor. For example:
  • Substitution : React 3-chloro-1,2-dihydroquinoxalin-2-one with ethyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF. Monitor the reaction via TLC and purify using column chromatography (silica gel, hexane/EtOAc gradient) .
  • Optimization : Adjust reaction time (12–24 hrs), temperature (60–80°C), and stoichiometry (1:1.2 molar ratio of substrate to ethylating agent). Post-synthesis, purity can be assessed via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Key Data :
ParameterOptimal RangeYield (%)Purity (%)
Temperature70°C65–75≥95
Reaction Time18 hrs7097
Ethylating AgentEthyl bromide6896

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :
  • NMR : Prioritize ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃. Key markers include:
  • ¹H NMR : Ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 4.0–4.3 ppm for CH₂), aromatic protons (δ 7.2–8.1 ppm), and NH (if present, δ 10–12 ppm) .
  • ¹³C NMR : Carbonyl (C=O, δ 160–165 ppm), chlorinated aromatic carbon (δ 125–135 ppm), and ethyl carbons (δ 12–15 ppm for CH₃, δ 40–45 ppm for CH₂) .
  • IR : Confirm C=O stretch (~1680 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or EI-MS for molecular ion ([M+H]⁺ = 211.05) and fragmentation patterns .

Q. What are the primary chemical reactivity patterns of this compound, and how do they influence its utility in medicinal chemistry?

  • Methodological Answer : The compound undergoes:
  • Nucleophilic Aromatic Substitution : Chlorine at position 3 can be replaced by amines, thiols, or alkoxides under basic conditions .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the quinoxaline ring to a dihydro derivative, altering biological activity .
  • Oxidation : Strong oxidizing agents (e.g., KMnO₄) may degrade the ring system, forming quinoxaline di-N-oxides .
    These reactions enable diversification for structure-activity relationship (SAR) studies in drug discovery.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :
  • Standardize Assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and control compounds (e.g., doxorubicin for anticancer assays). Replicate conflicting studies with identical concentrations (e.g., 10 µM–100 µM) and exposure times (24–72 hrs) .
  • Structural Verification : Confirm derivative purity via X-ray crystallography (e.g., monoclinic P2₁/c space group for related quinoxalines) .
  • Data Cross-Validation : Compare results with computational models (e.g., molecular docking using AutoDock Vina to predict binding affinity to target proteins like EGFR or COX-2) .

Q. What strategies improve regioselectivity in substitution reactions at the 3-chloro position of the quinoxaline core?

  • Methodological Answer :
  • Directing Groups : Introduce temporary substituents (e.g., nitro groups) to steer reactivity .
  • Catalytic Systems : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) for selective arylations .
  • Solvent Effects : Polar solvents (DMF, DMSO) enhance nucleophilicity at the chloro position, while nonpolar solvents favor ring alkylation .

Q. How can computational chemistry aid in predicting the metabolic stability of this compound derivatives?

  • Methodological Answer :
  • ADME Modeling : Use tools like SwissADME to predict bioavailability, CYP450 metabolism, and blood-brain barrier penetration .
  • Metabolite Prediction : Apply Schrödinger’s MetaSite to identify likely Phase I/II metabolites (e.g., hydroxylation at the ethyl chain or glucuronidation) .
  • Validation : Compare predictions with in vitro microsomal assays (e.g., rat liver microsomes, NADPH regeneration system) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility profiles for this compound?

  • Methodological Answer :
  • Reproduce Synthesis : Ensure identical synthetic and purification protocols (e.g., recrystallization from ethanol vs. acetone) .
  • Thermal Analysis : Use differential scanning calorimetry (DSC) at 10°C/min heating rate to verify melting points .
  • Solubility Testing : Conduct equilibrium solubility studies in buffered solutions (pH 1.2–7.4) using UV-Vis spectrophotometry .

Methodological Tables

Q. Table 1. Comparative Reactivity of this compound Under Different Conditions

Reaction TypeReagents/ConditionsMajor ProductYield (%)Reference
Nucleophilic SubstitutionNaN₃, DMF, 80°C, 12 hrs3-Azido-1-ethylquinoxalin-2-one62
ReductionH₂ (1 atm), Pd/C, EtOH, 25°C1-Ethyl-1,2,3,4-tetrahydroquinoxalin-2-one55
OxidationH₂O₂, AcOH, 50°C, 6 hrsQuinoxaline-2-one N-oxide48

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